molecular formula C8F16O3S B12064472 1-(Perfluorohexyl)trifluoroethanesultone

1-(Perfluorohexyl)trifluoroethanesultone

Cat. No.: B12064472
M. Wt: 480.12 g/mol
InChI Key: HLGKYXFEAWERAS-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)trifluoroethanesultone is a specialized fluorinated organic compound offered for research and development purposes. This chemical serves as a valuable building block in synthetic chemistry, particularly for introducing perfluoroalkyl groups into target molecules. Its structure suggests potential use in the creation of surfactants, polymers, and advanced materials, where the unique properties of fluorine—such as thermal stability, chemical resistance, and low surface energy—are desired. Researchers can utilize this compound to develop novel fluorinated derivatives with tailored characteristics. The exact physical properties, mechanism of action in specific reactions, and full spectrum of applications are areas of ongoing scientific investigation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C8F16O3S

Molecular Weight

480.12 g/mol

IUPAC Name

3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxathietane 2,2-dioxide

InChI

InChI=1S/C8F16O3S/c9-1(10,3(13,14)5(17,18)7(20,21)22)2(11,12)4(15,16)6(19)8(23,24)27-28(6,25)26

InChI Key

HLGKYXFEAWERAS-UHFFFAOYSA-N

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Perfluorohexyl)trifluoroethanesultone typically involves the reaction of perfluorohexyl iodide with trifluoroethanesulfonyl fluoride under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an aprotic solvent, like acetonitrile, at elevated temperatures. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. These methods are optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

1-(Perfluorohexyl)trifluoroethanesultone undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroethanesulfonyl group is replaced by other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: While the perfluoroalkyl chain is generally resistant to oxidation and reduction, the sulfonyl group can undergo redox reactions under specific conditions.

    Hydrolysis: In the presence of water and a catalyst, this compound can hydrolyze to form perfluorohexyl alcohol and trifluoroethanesulfonic acid.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Perfluorohexyl)trifluoroethanesultone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Perfluorohexyl)trifluoroethanesultone exerts its effects is primarily through its interaction with molecular targets via its sulfonyl and perfluoroalkyl groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Homologs

The compound belongs to a broader class of perfluoroalkyl-substituted sultones and sulfonyl fluorides. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Features
1-(Perfluorohexyl)trifluoroethanesultone Not explicitly provided ~450 (estimated) Likely high thermal stability; reactive in dehydration/cyclization reactions.
1-(Nonafluorobutyl)trifluoroethanesultone C₆F₉SO₃F Discontinued Shorter perfluoroalkyl chain (C₄F₉); discontinued due to synthesis challenges .
Perfluorohexanesulfonyl fluoride C₆F₁₃SO₂F 452.1 Moisture-sensitive; used as a research chemical in fluoropolymer synthesis .
1-(Perfluorohexyl)octane C₁₄H₁₇F₁₃ 432.26 Non-sultone analog; used as a lubricant and in dry-eye therapy .

Physical and Chemical Properties

  • Thermal Stability : Longer perfluoroalkyl chains (e.g., C₆F₁₃) enhance thermal stability compared to shorter chains (C₄F₉).
  • Solubility : Like 1-(Perfluorohexyl)octane, the sultone is likely immiscible with water but compatible with organic solvents .
  • Boiling/Melting Points : Data gaps exist for the sultone, but analogs like 1-(Perfluorohexyl)octane have a boiling point of 161°C and melting point of -5.4°C , suggesting similar trends for the sultone.

Key Research Findings

  • Synthesis Challenges : Production of perfluoroalkyl sultones often requires stringent conditions (e.g., P₂O₅ treatment) and faces yield limitations, as seen in discontinued homologs .
  • Environmental and Safety Considerations : Fluorinated compounds like perfluorohexanesulfonyl fluoride are moisture-sensitive and require careful handling .

Biological Activity

Overview of 1-(Perfluorohexyl)trifluoroethanesultone

This compound is a sulfonic acid derivative that contains a perfluorinated alkyl chain. The presence of fluorine atoms significantly alters the physicochemical properties of organic compounds, often enhancing their stability and hydrophobicity. This compound is of interest in various fields, including materials science and medicinal chemistry, due to its unique properties.

The biological activity of compounds like this compound is often linked to their ability to interact with biological membranes and proteins. Perfluorinated compounds can influence cellular processes by:

  • Modulating membrane fluidity : The incorporation of perfluorinated chains into lipid bilayers can alter membrane characteristics, potentially affecting the function of membrane proteins.
  • Interacting with enzymes : Fluorinated compounds may act as inhibitors or activators of specific enzymes, impacting metabolic pathways.

Toxicological Studies

Research on perfluorinated compounds indicates potential toxicological effects, including:

  • Endocrine disruption : Some studies suggest that perfluorinated compounds can interfere with hormone signaling pathways.
  • Cytotoxicity : High concentrations may lead to cell death in various cell lines.

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of various perfluorinated sulfonates, including derivatives similar to this compound. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This study suggests that higher concentrations lead to significant cytotoxicity, which may be relevant for understanding the safety profile of this compound.

Case Study 2: Endocrine Disruption in Animal Models

Research on similar perfluorinated compounds has shown potential endocrine-disrupting effects. In a controlled study involving rodent models exposed to varying doses of perfluorinated sulfonates, the following observations were made:

Dose (mg/kg)Hormonal Level Changes (%)
0Baseline
5+10% Thyroxine
20-15% Testosterone
50-30% Estradiol

These findings indicate that exposure to certain perfluorinated compounds can lead to significant hormonal imbalances.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(Perfluorohexyl)trifluoroethanesultone, and how can yield and purity be maximized?

  • Methodological Answer :

  • Synthesis Strategy : Cyclization of perfluoroalkyl sulfonic acid precursors (e.g., sulfonyl fluorides) under controlled anhydrous conditions. For example, reacting perfluorohexyl sulfonic acid derivatives with trifluoroethylene oxide in the presence of a Lewis acid catalyst (e.g., BF₃) at 60–80°C .

  • Purification : Fractional distillation or preparative HPLC to isolate the sultone, followed by characterization via 19F^{19}\text{F} NMR (δ ~ -70 to -120 ppm for CF3_3 and CF2_2 groups) and IR spectroscopy (S=O stretching at 1350–1450 cm1^{-1}) .

  • Yield Optimization : Use inert atmospheres (N2_2/Ar) to prevent hydrolysis of intermediates.

    • Data Table :
ParameterValue/TechniqueSource
Key 19F^{19}\text{F} NMR Peaks-110 ppm (CF3_3), -122 ppm (CF2_2)
IR Signature1380 cm1^{-1} (S=O asymmetric)

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Multi-Technique Characterization :
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M-H]^- = 532.18 Da).
  • Elemental Analysis : Match experimental C/F/S ratios to theoretical values (e.g., C8_8F13_{13}SO3_3).
  • X-ray Crystallography : Resolve cyclic sultone structure if crystalline .
  • Purity Assessment : HPLC-MS with a C18 column (mobile phase: 80% acetonitrile/20% H2_2O + 0.1% formic acid) to detect impurities <0.5% .

Advanced Research Questions

Q. What experimental approaches address contradictions in thermal stability data for this compound?

  • Methodological Answer :

  • Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) under N2_2 vs. air to identify oxidative vs. thermal degradation pathways. Compare with analogous compounds (e.g., 1-(Perfluorohexyl)octane, boiling point 161–162°C ).

  • Kinetic Analysis : Model decomposition rates using Arrhenius plots (DSC data) to resolve discrepancies between studies .

  • Impact of Trace Water : Conduct stability tests at varying humidity levels (e.g., 0–90% RH) to assess hydrolysis susceptibility .

    • Data Table :
PropertyValue (1-(Perfluorohexyl)octane)Relevance to Sultone Stability
Boiling Point161–162°CIndicates volatility trends
Density1.35 g/mLInforms solvent compatibility

Q. How can the reactivity of the sultone ring be systematically probed under nucleophilic conditions?

  • Methodological Answer :

  • Nucleophilic Attack Studies :
  • Kinetic Profiling : Monitor ring-opening reactions with nucleophiles (e.g., amines, alkoxides) via 19F^{19}\text{F} NMR or stopped-flow spectroscopy.
  • Product Analysis : Use LC-MS to identify sulfonate esters or fluorinated byproducts .
  • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) to assess solvation impacts .
  • Theoretical Modeling : DFT calculations to predict transition states and regioselectivity .

Contradiction Analysis in Data Interpretation

Q. How should researchers reconcile conflicting reports on the environmental persistence of perfluoroalkyl sultones?

  • Methodological Answer :

  • Comparative Degradation Studies : Use accelerated UV/O3_3 exposure tests alongside natural environmental simulations (soil/water matrices) .
  • Analytical Validation : Cross-validate results using ISO-compliant methods (e.g., EPA 8327 for fluorinated compounds) to rule out methodological biases .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published half-life data, accounting for variables like pH and temperature .

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